molecular formula C4H5BrN4 B1592715 3-Bromo-6-hydrazinylpyridazine CAS No. 64461-67-2

3-Bromo-6-hydrazinylpyridazine

Cat. No. B1592715
CAS RN: 64461-67-2
M. Wt: 189.01 g/mol
InChI Key: JLKIAAKYEACQJX-UHFFFAOYSA-N
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Description

3-Bromo-6-hydrazinylpyridazine is a chemical compound with the formula C4H5BrN4. It has a molecular weight of 189.01 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of 3-Bromo-6-hydrazinylpyridazine and its derivatives has been a subject of research. For instance, a study has reported the synthesis of new potentially biologically active derivatives based on 3-pyrazol-1-yl-6-hydrazinylpyridazine .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-hydrazinylpyridazine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

3-Bromo-6-hydrazinylpyridazine has several physicochemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.14 cm/s .

Scientific Research Applications

Synthesis and Antimicrobial Activity

3-Bromo-6-hydrazinylpyridazine serves as a key intermediate in the synthesis of a range of heterocyclic compounds with significant antimicrobial properties. For instance, it has been utilized in the preparation of triazino-, triazolo-, and pyrazolopyridazine derivatives. These compounds exhibit a broad spectrum of antimicrobial activity, highlighting the potential of 3-Bromo-6-hydrazinylpyridazine derivatives in addressing microbial resistance (Yassin, 2009).

Molecular Docking and In Vitro Screening

The compound's derivatives have been synthesized and assessed through molecular docking and in vitro screening for their antimicrobial and antioxidant activities. This approach underscores the compound's relevance in the development of new therapeutic agents, showcasing its versatility in the creation of novel pyridine and fused pyridine derivatives with potential applications in medicine (Flefel et al., 2018).

Novel Scaffolds for Antimicrobial Discovery

Research into brominated novel N-heterocycles based on 3-Bromo-6-hydrazinylpyridazine has yielded new scaffolds for antimicrobial discovery. These scaffolds, synthesized through reactions with bi-nucleophiles, have demonstrated effectiveness as quorum sensing inhibitors against Pseudomonas aeruginosa, offering a promising direction for the development of new antimicrobial agents (Biswas et al., 2016).

Anticancer Agent Development

Compounds derived from 3-Bromo-6-hydrazinylpyridazine have been evaluated for their anticancer properties. Synthesis and reactions of heterocyclic carbohydrazides and related compounds indicate potential anticancer agents, with preliminary in vitro tests showing activity against leukemia cell lines. This highlights the compound's potential as a precursor in the synthesis of agents with anticancer activity (Mansour et al., 2003).

Synthesis of Functionalized Compounds

3-Bromo-6-hydrazinylpyridazine has been used as a building block for the preparation of various functionalized compounds containing the pyridazine moiety. These studies illustrate the compound's utility in synthesizing a wide range of functionalized molecules, further expanding its applications in the synthesis of biologically active compounds (Svete, 2005).

Safety And Hazards

The safety data sheet for 3-Bromo-6-hydrazinylpyridazine indicates that it is a compound with certain hazards. The signal word for this compound is "Warning" .

Future Directions

The future directions for the research on 3-Bromo-6-hydrazinylpyridazine could involve the synthesis of new biologically active derivatives. This could lead to new drugs with different mechanisms of action, which could be useful in the face of increasing environmental requirements and the possibility of pests and pathogens acquiring resistance to chemical plant protection products .

properties

IUPAC Name

(6-bromopyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKIAAKYEACQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625775
Record name 3-Bromo-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-hydrazinylpyridazine

CAS RN

64461-67-2
Record name 3-Bromo-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-hydrazinylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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